molecular formula C8H9N3S B13065847 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13065847
M. Wt: 179.24 g/mol
InChI Key: VYEKQJKAVDLLHL-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The thiophene and pyrazole rings play crucial roles in these interactions by providing the necessary structural framework for binding .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine
  • 1-(Thiophen-3-ylmethyl)-1H-pyrazol-5-amine
  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Uniqueness

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the thiophene ring, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different biological activities and pharmacokinetic properties compared to its analogs .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H9N3S/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h1-3,5-6H,4,9H2

InChI Key

VYEKQJKAVDLLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=C(C=N2)N

Origin of Product

United States

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